L-Aspartic acid zinc salt

Catalog No.
S13915954
CAS No.
M.F
C4H5NO4Zn
M. Wt
196.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Aspartic acid zinc salt

Product Name

L-Aspartic acid zinc salt

IUPAC Name

zinc;2-aminobutanedioate

Molecular Formula

C4H5NO4Zn

Molecular Weight

196.5 g/mol

InChI

InChI=1S/C4H7NO4.Zn/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2

InChI Key

ORCZNRDIGZRGLV-UHFFFAOYSA-L

Canonical SMILES

C(C(C(=O)[O-])N)C(=O)[O-].[Zn+2]

L-Aspartic acid zinc salt, also known as zinc L-aspartate, is a chelated compound formed by the coordination of zinc ions with L-aspartic acid. Its chemical formula is C₈H₉N₂O₈Zn, and it has a molecular weight of 326.55 g/mol. This compound is recognized for its role as a trace element additive in various applications, particularly in nutrition and pharmaceuticals. It is classified under several synonyms including dihydrogen bis(L-aspartato(2-)-N,O1)zincate(2-) and zinc bisaspartate, among others .

Typical of amino acid salts and metal complexes. The primary reaction involves the coordination of zinc ions to the carboxylate groups of aspartic acid, forming stable chelates. The general reaction can be represented as follows:

Zn2++2C4H5NO4C8H9N2O8Zn\text{Zn}^{2+}+2\text{C}_4\text{H}_5\text{NO}_4\rightarrow \text{C}_8\text{H}_9\text{N}_2\text{O}_8\text{Zn}

This reaction highlights the formation of the zinc-aspartate complex from free zinc ions and L-aspartic acid .

L-Aspartic acid zinc salt exhibits several biological activities. It is primarily utilized as a dietary supplement due to its ability to enhance zinc bioavailability. Zinc is crucial for numerous biological functions, including immune response, DNA synthesis, and protein metabolism. Studies have shown that L-aspartic acid enhances the absorption of zinc in the intestines, making it an effective supplement for addressing zinc deficiency .

Moreover, this compound has been investigated for its potential neuroprotective effects, possibly due to the involvement of aspartic acid in neurotransmission processes .

L-Aspartic acid zinc salt can be synthesized through various methods:

  • Direct Reaction Method: This involves mixing L-aspartic acid with zinc salts (such as zinc sulfate or zinc chloride) in an aqueous solution under controlled pH conditions to promote chelation.

    L Aspartic Acid+Zinc SaltL Aspartic Acid Zinc Salt\text{L Aspartic Acid}+\text{Zinc Salt}\rightarrow \text{L Aspartic Acid Zinc Salt}
  • Solvothermal Synthesis: This method utilizes high temperature and pressure conditions to facilitate the reaction between L-aspartic acid and zinc sources, yielding a more crystalline product.
  • Precipitation Method: In this approach, a solution containing L-aspartic acid is mixed with a solution of a soluble zinc salt until precipitation occurs, followed by filtration and drying .

L-Aspartic acid zinc salt has diverse applications across several fields:

  • Nutritional Supplements: It is commonly used in dietary supplements aimed at improving zinc levels in individuals.
  • Pharmaceuticals: The compound serves as an intermediate in drug formulations due to its bioavailability properties.
  • Food Industry: It acts as a food additive to enhance nutritional value by providing essential trace elements .
  • Agriculture: Used as a micronutrient fertilizer to promote plant growth and health.

Studies on L-aspartic acid zinc salt have indicated that it interacts positively with other nutrients, enhancing their absorption. For instance, it has been shown to improve the bioavailability of magnesium when administered together. Additionally, its interaction with other amino acids may facilitate better nutrient uptake in various biological systems .

L-Aspartic acid zinc salt shares similarities with several other compounds that also serve as amino acid chelates or mineral supplements. Below are some comparable compounds:

Compound NameChemical FormulaUnique Characteristics
Zinc gluconateC₁₂H₂₂O₁₄ZnDerived from gluconic acid; commonly used for immune support.
Zinc citrateC₁₃H₁₄O₆ZnA combination of citric acid and zinc; well absorbed and used in dietary supplements.
Magnesium aspartateC₄H₇MgN₂O₄Combines magnesium with aspartic acid; supports muscle function and energy production.
Calcium aspartateC₁₂H₁₄CaN₂O₈A calcium salt of aspartic acid; beneficial for bone health.

L-Aspartic acid zinc salt is unique due to its specific binding properties with zinc and its enhanced bioavailability profile compared to other mineral salts . Its dual role as both an amino acid and a mineral supplement distinguishes it from other compounds that do not possess such chelation capabilities.

Solid-Phase Synthesis Techniques Under Controlled Conditions

Solid-phase synthesis has emerged as a prominent method for producing zinc L-aspartate due to its operational simplicity and energy efficiency. A pivotal advancement in this domain is the low-temperature solid-phase synthesis protocol described in the patent CN104326932A . This method involves the uniform mixing of L-aspartic acid powder and basic zinc carbonate $$[ZnCO3 \cdot 2Zn(OH)2 \cdot H_2O]$$ in a molar ratio of 6:1. Distilled water is added to achieve a controlled moisture content of 20–40%, followed by a reaction conducted at 50–100°C under drying conditions. The resultant product is subsequently crushed to yield a fine powder of zinc aspartate.

Key advantages of this approach include reduced energy consumption compared to traditional liquid-phase methods and the elimination of solvent recovery steps. The reaction’s solid-phase nature minimizes byproduct formation, enhancing product purity. Table 1 summarizes the critical parameters of this synthesis route:

ParameterSpecification
ReactantsL-Aspartic acid, basic zinc carbonate
Molar Ratio6:1 (aspartic acid : zinc carbonate)
Water Content20–40%
Reaction Temperature50–100°C
Product Yield>90% (by mass)

Comparative studies have highlighted the scalability of this method, with pilot-scale trials demonstrating consistent product quality across batches .

Chelation Mechanisms in Aspartate-Zinc Coordination Complex Formation

The chelation of zinc ions by L-aspartic acid involves a coordination process governed by the electronic and steric properties of the amino acid. Aspartic acid, a dicarboxylic amino acid, donates two carboxylate oxygen atoms and one amine nitrogen atom to form a tetrahedral coordination complex with zinc $$[Zn(C4H6NO4)2]$$ . Spectroscopic and crystallographic analyses reveal that the zinc ion resides at the center of a distorted tetrahedral geometry, with bond angles deviating from ideal values by up to 24° . This distortion is critical for stabilizing the complex and enhancing its bioavailability.

The chelation process proceeds via the following steps:

  • Proton Dissociation: At neutral or slightly acidic pH, aspartic acid loses protons from its α-carboxyl and amine groups, forming a zwitterionic species capable of coordinating metal ions.
  • Nucleation: Zinc ions ($$Zn^{2+}$$) interact with the deprotonated carboxylate groups, initiating the formation of coordination bonds.
  • Complex Stabilization: Additional aspartate molecules bind to the zinc center, completing the tetrahedral arrangement and displacing water molecules from the hydration sphere of $$Zn^{2+}$$.

The stability constant ($$\log K$$) of the zinc-aspartate complex has been estimated to be approximately 8.5, indicating moderate stability under physiological conditions . This property ensures gradual release of zinc ions in biological systems, making the compound suitable for sustained-release formulations.

Optimization Strategies for Scalable Production

Optimizing the synthesis of zinc L-aspartate requires addressing challenges related to reaction efficiency, product purity, and process economics. Key strategies include:

Reaction Parameter Fine-Tuning

  • Temperature Modulation: Maintaining temperatures between 70–90°C during solid-phase synthesis prevents thermal degradation of aspartic acid while ensuring sufficient reaction kinetics .
  • pH Control: Adjusting the pH to 6.0–7.0 using sodium hydroxide enhances the deprotonation of aspartic acid, facilitating coordination with zinc ions .

Solvent Selection

Mixed solvent systems, such as water-methanol mixtures, have been employed to improve reactant solubility and crystallinity. For instance, refluxing a 1:1 (v/v) water-methanol solution at 80°C yields a white crystalline powder with a zinc content exceeding 20% by mass .

Quality Control Metrics

Industrial production protocols emphasize adherence to stringent specifications (Table 2):

ParameterAcceptable Range
Zinc Content≥20% (dry basis)
pH (1% aqueous solution)4.0–6.0
Heavy Metals (Pb)≤10 mg/kg
Loss on Drying≤6%

These metrics ensure consistency in product performance, particularly in applications requiring high solubility and bioavailability .

Zinc Ion Coordination Geometry in Aspartic Acid Matrices

L-aspartic acid zinc salt exhibits complex coordination chemistry characterized by distinct geometric arrangements that reflect the inherent coordination preferences of zinc ions when bound to aspartate ligands [1] [2]. The zinc ion coordination in aspartic acid matrices predominantly adopts a tetrahedral geometry, which represents the fundamental structural motif governing the compound's chemical behavior [3] [4].

Crystallographic investigations reveal that zinc aspartate complexes preferentially crystallize as hydrated forms, with the dihydrate (zinc aspartate dihydrate) being the most common under normal conditions and the sesquihydrate (zinc aspartate sesquihydrate) forming under specific pressure conditions [2] [3]. In both hydrated forms, the zinc cation is coordinated by four carboxylate oxygen atoms from four distinct aspartate anions, establishing a tetrahedral coordination environment [2] [3]. This coordination pattern creates cyclical structures of the form zinc-aspartate-zinc-aspartate, which combine into extended chain arrangements along specific crystallographic directions [2] [3].

Structural ParameterZinc Aspartate DihydrateZinc Aspartate Sesquihydrate
Crystal SystemTriclinicMonoclinic
Space GroupP1̄C2/c
Zinc Coordination Number44
Coordination GeometryTetrahedralTetrahedral
Primary LigandsCarboxylate oxygen atomsCarboxylate oxygen atoms
Water CoordinationNon-coordinatingNon-coordinating

The structural analysis demonstrates that water molecules in both hydrated forms occupy channel pores within the crystal lattice and do not participate directly in zinc coordination [2] [3]. This arrangement distinguishes zinc aspartate from many other metal-amino acid complexes where water molecules frequently serve as direct ligands to the metal center [5] [6].

Bond length measurements indicate that zinc-oxygen distances in aspartate complexes typically range from 1.93 to 1.98 angstroms, which aligns with established values for zinc-carboxylate coordination [2] [6]. The tetrahedral coordination geometry exhibits characteristic distortions from ideal tetrahedral angles, with bond angles deviating significantly from the perfect tetrahedral angle of 109.5 degrees [5] [6]. These distortions arise from the chelating nature of the aspartate ligands and the constraints imposed by the amino acid backbone structure [5] [6].

Comparative structural studies reveal that zinc exhibits remarkable coordinative flexibility when bound to aspartate ligands, capable of displaying multiple coordination geometries and binding modes within the same framework [1]. Three distinct coordination geometries have been identified in homochiral three-dimensional zinc aspartate frameworks, alongside three different coordination modes of aspartic acid to zinc [1]. This structural diversity reflects the adaptability of zinc coordination chemistry to accommodate the geometric constraints imposed by the aspartate ligand framework [1] [7].

The coordination geometry in zinc aspartate complexes demonstrates preference for tetrahedral arrangements due to zinc's electronic structure, which accommodates four pairs of electrons in its vacant 4s4p³ orbitals [4]. This electronic configuration drives the preferential formation of four-coordinate complexes rather than higher coordination numbers, despite the potential for additional ligand binding [4] [8].

Electronic Strain Modulation in Catalytically Active Complexes

Electronic strain modulation represents a critical aspect of zinc aspartate chemistry that influences the compound's reactivity and stability through alterations in electronic structure and orbital interactions [9] [10]. The incorporation of zinc into aspartate matrices creates unique electronic environments that significantly affect the catalytic properties and chemical behavior of the resulting complexes [9] [11].

Zinc coordination induces substantial electronic perturbations in the aspartate ligand system, leading to modifications in charge distribution and electron density that extend beyond the immediate coordination sphere [12] [10]. These electronic effects manifest as alterations in bond strengths, coordination geometries, and reactivity patterns that distinguish zinc aspartate from other metal-amino acid complexes [9] [12].

Electronic ParameterFree AspartateZinc-Coordinated AspartateChange (%)
Carboxylate C-O Bond Length1.25 Å1.27 Å+1.6
Charge Density on Oxygen-0.65 e-0.42 e+35.4
Nitrogen Basicity (pKa)9.68.2-14.6
Electronic Coupling Strength--Moderate--

Nuclear magnetic resonance spectroscopy investigations demonstrate that zinc coordination produces characteristic chemical shift perturbations in carbon-13 spectra, with carbon atoms directly involved in coordination showing the most significant changes [12] [13]. The chemical shifts of carboxyl carbon atoms C₁ and C₄ exhibit alterations of 0.595 and 0.755 parts per million respectively upon zinc coordination, indicating substantial electronic reorganization in the carboxylate binding regions [13].

Electronic strain effects become particularly pronounced when zinc aspartate complexes are subjected to external stress or pressure conditions [14] [11]. High-pressure studies reveal that electronic properties of zinc-coordinated aspartate undergo systematic modifications that affect both local coordination geometry and extended structural arrangements [2] [11]. The application of pressure above 0.8 gigapascals triggers isostructural phase transitions characterized by electronic reorganization without changes in crystal symmetry [2].

Quantum chemical calculations indicate that zinc incorporation modifies the frontier molecular orbital energies and electron distribution patterns in aspartate ligands [9] [10]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps show systematic variations depending on the zinc coordination environment, influencing the compound's electronic stability and reactivity [9] [10].

Zinc-67 nuclear magnetic resonance spectroscopy provides direct insights into the electronic environment surrounding zinc nuclei in aspartate complexes [12]. The quadrupolar coupling constants range from 7.05 to 26.4 megahertz, with isotropic chemical shifts spanning 140 to 265 parts per million, reflecting the diverse electronic environments accessible to zinc in aspartate coordination frameworks [12]. These spectroscopic parameters demonstrate that electronic strain modulation depends critically on the specific coordination geometry and ligand arrangement around each zinc center [12].

The electronic effects of zinc coordination extend to influence the protonation states and acid-base properties of aspartate ligands [13] [8]. Zinc binding significantly alters the apparent dissociation constants of carboxylate groups, typically resulting in increased acidity due to the electron-withdrawing effect of the metal center [13] [8]. These pH-dependent electronic changes have important implications for the stability and reactivity of zinc aspartate complexes under physiological conditions [15] [13].

Second-Shell Residue Interactions in Stabilizing Chelated Structures

Second-shell residue interactions play a fundamental role in stabilizing zinc aspartate chelated structures through non-covalent interactions that extend beyond the primary coordination sphere [16] [17]. These interactions encompass hydrogen bonding, electrostatic interactions, and van der Waals forces that collectively contribute to the overall structural integrity and thermodynamic stability of the complex [16] [17] [18].

Hydrogen bonding represents the dominant second-shell interaction mechanism in zinc aspartate structures, involving both the amino groups of aspartate ligands and water molecules present in the crystal lattice [2] [17]. Crystallographic analysis reveals systematic patterns of hydrogen bond formation between the non-coordinating nitrogen atoms of aspartate ligands and nearby oxygen-containing groups [2] [16]. These hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.58 to 2.76 angstroms, indicating moderate to strong bonding interactions [5] [17].

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Strength
N-H···O (carboxylate)2.58-2.65165-175Strong
N-H···O (water)2.68-2.82155-170Moderate
O-H···O (water-water)2.76-2.88160-180Moderate
O-H···N (water-amine)2.72-2.85150-165Moderate

The second coordination sphere in zinc aspartate complexes exhibits characteristic compositional preferences that favor polar residues over hydrophobic groups [16]. Statistical analysis of crystal structures reveals that polar residues outnumber hydrophobic residues by factors of at least two in most zinc aspartate environments [16]. This polar preference reflects the electrostatic nature of zinc-ligand interactions and the requirement for charge stabilization in the extended coordination network [16].

Water molecules serve as critical second-shell components that facilitate hydrogen bonding networks extending throughout the crystal structure [2] [15]. These water molecules form bridges between aspartate ligands and create extended hydrogen bonding chains that contribute significantly to structural stability [2] [15]. The water-mediated hydrogen bonding patterns show systematic variations between different hydrated forms of zinc aspartate, with the dihydrate exhibiting more extensive hydrogen bonding networks than the sesquihydrate [2].

Electrostatic stabilization represents another crucial aspect of second-shell interactions in zinc aspartate complexes [16] [19]. The positively charged zinc center creates an electrostatic field that influences the arrangement and orientation of nearby charged and polar groups [16] [19]. This electrostatic influence extends to approximately 3.5 angstroms from the zinc center, defining the effective range of second-shell interactions [16].

Carbonic anhydrase studies provide insight into the functional importance of second-shell interactions in zinc-containing systems [17]. The hydrogen bonds involving zinc-bound histidine residues in carbonic anhydrase demonstrate that second-shell interactions can increase zinc binding affinity by approximately ten-fold while simultaneously increasing the kinetic stability of the zinc complex by factors exceeding 200 [17]. These findings suggest that similar stabilization mechanisms may operate in zinc aspartate systems [17].

The thermodynamic contribution of second-shell interactions to zinc aspartate stability has been quantified through high-pressure crystallographic studies [2]. The work contribution to the Gibbs free energy change during pressure-induced phase transitions amounts to 3.1 kilojoules per mole, representing a significant fraction of the total stabilization energy [2]. This energetic contribution demonstrates the substantial role of second-shell interactions in determining the overall stability and phase behavior of zinc aspartate complexes [2].

Neural network architectures have emerged as powerful tools for predicting the energetics of zinc complexes, including L-aspartic acid zinc salt systems. The development of specialized architectures has been driven by the need to accurately capture the complex electronic interactions inherent in organometallic systems.

Message Passing Neural Networks

The most successful neural network architectures for zinc complex energetics prediction are based on message passing frameworks. SchNet, a continuous-filter convolutional neural network, has demonstrated significant accuracy improvements in predicting zinc complex energies, achieving a mean absolute error of 1.20 kcal/mol when referenced against r²SCAN-3c calculations [1]. The architecture employs interaction networks with continuous-filter convolutions that can effectively capture the local chemical environment around zinc centers.

However, the incorporation of long-range electrostatic interactions poses a particular challenge for zinc complexes. The development of the EwaldMP (Ewald message passing) method addresses this limitation by explicitly modeling Coulombic interactions. When combined with SchNet, the baseline EwaldMP approach initially showed degraded performance with a mean absolute error of 2.42 kcal/mol [1]. This counterintuitive result highlighted the importance of charge representation in the neural network architecture.

Charge-Aware Neural Network Architectures

The breakthrough in zinc complex energetics prediction came with the development of charge-aware neural network architectures. The EwaldMPQ method, which incorporates partial charge embeddings, significantly improved prediction accuracy. When combined with SchNet, the SchNet + EwaldMPQ architecture achieved a mean absolute error of 0.92 kcal/mol, representing a 23% improvement over the baseline SchNet model [1] [2].

Similarly, the PAINN (Polarizable Atom Interaction Neural Network) architecture, when enhanced with charge-aware Ewald message passing, achieved a mean absolute error of 1.02 kcal/mol [1]. This performance demonstrates the critical importance of accurately representing partial charges in neural network potentials for zinc complexes.

Specialized Architectures for Zinc Systems

The Metal3D architecture represents a specialized approach for zinc ion location prediction in biological systems. This 3D convolutional neural network is specifically designed to predict zinc ion binding sites with high spatial precision, achieving predictions within 0.70 ± 0.64 Å of experimental locations [3]. The architecture processes protein structures as 3D grids and outputs probability distributions for zinc ion presence.

The ESOINN-DP (Enhanced Self-Organizing Incremental Neural Network - Deep Potential) method offers an automated approach to constructing neural network potentials for zinc proteins. This architecture achieved a root mean square error of 1.78 kcal/mol for zinc coordination complexes while maintaining computational efficiency suitable for molecular dynamics simulations [4].

Graph Neural Network Approaches

Graph neural networks have shown particular promise for zinc complex modeling due to their ability to naturally represent molecular connectivity. The GNNFF (Graph Neural Network Force Field) framework enables direct prediction of atomic forces with rotational covariance, bypassing the need for potential energy surface derivatives [5]. This approach is particularly valuable for zinc complexes where force accuracy is critical for molecular dynamics simulations.

The natural quantum graph (NatQG) representation leverages electronic structure data from natural bond orbital analysis to define both topology and information content for graph neural networks. This approach has demonstrated superior performance in predicting quantum properties of transition metal complexes, including zinc systems [6].

Performance Comparison and Computational Efficiency

The performance of various neural network architectures for zinc complex energetics prediction varies significantly based on their design principles and target applications. The following table summarizes the key characteristics and performance metrics of major neural network architectures:

Neural Network MethodArchitecture TypeMean Absolute Error (kcal/mol)Reference MethodKey FeaturesComputational Efficiency
SchNetContinuous-filter CNN1.20r²SCAN-3cInteraction networks with continuous-filter convolutionsModerate
SchNet + EwaldMPContinuous-filter CNN + Ewald2.42r²SCAN-3cBaseline + Ewald message passingLow
SchNet + EwaldMP_QContinuous-filter CNN + Charge-aware Ewald0.92r²SCAN-3cBaseline + charge-aware Ewald message passingModerate
PAINNPolarizable interaction NN1.36r²SCAN-3cPolarizable atom interaction neural networkModerate
PAINN + EwaldMPPolarizable interaction NN + Ewald1.50r²SCAN-3cPAINN + Ewald message passingLow
PAINN + EwaldMP_QPolarizable interaction NN + Charge-aware Ewald1.02r²SCAN-3cPAINN + charge-aware Ewald message passingModerate

The computational efficiency of these architectures is crucial for practical applications. Neural network methods typically require only 10 seconds to predict energies for thousands of conformations on a single GPU, compared to 4.46 minutes per geometry for r²SCAN-3c calculations on 4 CPU processors [1] [2].

Conformational Energy Landscapes in Organometallic Systems

The conformational energy landscape of L-aspartic acid zinc salt and related organometallic systems represents a complex multidimensional space that governs molecular behavior, reactivity, and stability. Understanding these landscapes is essential for predicting the physical and chemical properties of zinc complexes.

Theoretical Framework of Conformational Energy Landscapes

Conformational energy landscapes in organometallic systems are characterized by multiple local minima corresponding to stable conformations, separated by energy barriers that determine the kinetics of conformational transitions. For zinc complexes, these landscapes are particularly complex due to the flexible coordination geometry of zinc ions and the multiple binding modes possible with amino acid ligands such as L-aspartic acid [7].

The energy landscape topography can be quantified using the landscape topography measure Λ, defined as the ratio of conformational energy gap to conformational energy roughness and configurational entropy. This dimensionless parameter provides insight into the funneling properties of the energy landscape and correlates with both thermodynamic stability and kinetic properties [7].

Sampling Methods for Conformational Landscapes

Metadynamics Approaches

Metadynamics has emerged as a powerful method for exploring conformational energy landscapes in organometallic systems. This enhanced sampling technique allows for the systematic exploration of rare conformational states by adding history-dependent bias potentials to overcome energy barriers [1]. For zinc complexes, metadynamics has been successfully employed to generate configurationally and conformationally diverse datasets that capture the full range of accessible conformations.

The implementation of metadynamics in zinc complex studies has revealed the importance of including explicit consideration of coordination sphere flexibility and ligand rearrangements. The method has been particularly effective in identifying conformational states that would be difficult to access through conventional molecular dynamics simulations [1] [2].

Monte Carlo Threshold Algorithm

The Monte Carlo threshold algorithm provides a complementary approach to conformational sampling by identifying the lowest energy at which transitions between local minima become possible. This method has been successfully applied to molecular crystal systems and provides insight into the connectivity of conformational states [8].

For organometallic systems, the threshold algorithm can reveal the energy barriers separating different coordination geometries and provide a global picture of conformational accessibility. The method is particularly valuable for understanding how different conformational states interconvert under various conditions [8].

Enhanced Sampling Techniques

Advanced sampling techniques such as CREST (Conformer-Rotamer Ensemble Sampling Tool) have been specifically developed for organometallic systems. These methods combine multiple sampling strategies to achieve comprehensive conformational coverage while maintaining computational efficiency [1] [2].

The CREST method has proven particularly effective for zinc complexes, providing automated conformer generation that captures the essential features of the conformational energy landscape. The approach has been instrumental in building training datasets for machine learning models of zinc complex energetics [1].

Conformational Dynamics and Transition States

The dynamics of conformational transitions in organometallic systems involve complex rearrangements of metal-ligand coordination spheres. For L-aspartic acid zinc complexes, these transitions can involve changes in coordination number, ligand binding modes, and overall molecular geometry.

Accelerated molecular dynamics simulations have revealed enhanced conformational dynamics in zinc complexes, particularly in the absence of stabilizing metal coordination. The removal of zinc ions from protein systems has been shown to increase conformational flexibility and alter the stability of various conformational states [9].

Energy Landscape Characterization Methods

Density of States Analysis

The density of states (DOS) provides a fundamental characterization of conformational energy landscapes. For zinc complexes, DOS analysis reveals the distribution of conformational states as a function of energy and provides insight into the thermodynamic properties of the system [7].

The DOS analysis of zinc-containing systems has revealed characteristic funnel-like landscapes with the native coordination geometry typically located at the lowest energy basin. This funneling property is essential for understanding the stability and folding behavior of zinc complexes [7].

Free Energy Surface Construction

Free energy surfaces provide a thermodynamically relevant representation of conformational landscapes. These surfaces account for both energetic and entropic contributions to conformational stability and are essential for understanding the behavior of zinc complexes under physiological conditions [10].

The construction of free energy surfaces for zinc complexes requires careful consideration of solvation effects, temperature dependence, and the coupling between different conformational degrees of freedom. Advanced techniques such as umbrella sampling and replica exchange molecular dynamics have been employed to construct accurate free energy surfaces for zinc systems [10].

Landscape Topography and Functional Relationships

The relationship between conformational energy landscape topography and functional properties is a central theme in organometallic chemistry. For zinc complexes, the landscape topography directly influences binding affinity, catalytic activity, and structural stability.

The following table summarizes the key methods used for conformational energy landscape analysis in organometallic systems:

MethodSystem TypeSampling EfficiencyAccuracyKey ApplicationsComputational Cost
MetadynamicsZinc organometallic complexesHighHighDiverse conformational samplingHigh
Monte Carlo Threshold AlgorithmMolecular crystal polymorphsModerateHighEnergy barrier estimationModerate
Accelerated Molecular DynamicsProtein conformational changesHighHighRare event samplingModerate
Umbrella SamplingZinc coordination geometriesModerateHighFree energy calculationsHigh
Replica Exchange MDOrganometallic systemsHighHighTemperature-dependent samplingHigh
Enhanced Sampling (CREST)Zinc complex conformationsVery HighHighAutomated conformer generationModerate

The analysis of conformational energy landscapes in zinc complexes has revealed several important principles. First, the presence of multiple coordination modes leads to complex landscape topographies with multiple competing minima. Second, the landscape topography is highly sensitive to environmental conditions, including solvent effects and temperature. Third, the kinetics of conformational transitions are governed by the energy barriers between different states, which can be accurately predicted using appropriate sampling methods [7] [9].

Comparative Validation Against Semiempirical Quantum Methods

The validation of computational approaches for L-aspartic acid zinc salt systems requires systematic comparison against established semiempirical quantum mechanical methods. This comparison is crucial for establishing the reliability and accuracy of new computational approaches while understanding their limitations and domains of applicability.

Semiempirical Methods for Zinc Complexes

Performance of Contemporary Semiempirical Methods

Modern semiempirical methods have shown varying degrees of success in describing zinc complex energetics. The PM6-D3H4X method demonstrates excellent performance for organometallic systems, with an average computation time of 0.97 seconds per geometry while maintaining good accuracy for zinc complexes [1]. The PM7 method shows similar computational efficiency (0.94 seconds per geometry) with balanced accuracy and speed characteristics [1].

The GFN-xTB family of methods represents a significant advancement in semiempirical quantum chemistry for organometallic systems. GFN1-xTB requires 6.65 seconds per geometry on average, while GFN2-xTB takes 10.82 seconds, but both methods demonstrate excellent performance for conformational energies and noncovalent interactions in zinc complexes [1] [11].

Extended Tight-Binding Methods

The extended tight-binding methods (GFN-xTB) have proven particularly effective for zinc complex applications. GFN2-xTB demonstrates superior performance across multiple test sets, with mean absolute deviations typically below 1 kcal/mol for conformational energies [11]. The method incorporates sophisticated treatments of dispersion interactions and halogen bonding corrections that are essential for accurate description of zinc coordination environments.

The performance of GFN-xTB methods is particularly noteworthy for their ability to handle different coordination geometries without specialized parameterization. This flexibility makes them valuable reference methods for validating machine learning approaches to zinc complex energetics [11].

Comparative Performance Analysis

Accuracy Benchmarks

Systematic benchmarking studies have revealed significant differences in the performance of various semiempirical methods for zinc complexes. The neural network approach developed for zinc complexes achieved a mean absolute error of 1.32 kcal/mol when compared against the PWPB95-D4 reference method, significantly outperforming several established semiempirical approaches [1] [2].

Semiempirical methods show varying performance depending on the specific chemical systems being studied. GFN-xTB methods demonstrate robust performance across a wide range of zinc coordination environments, making them suitable reference methods for validation studies [11].

Systematic Error Analysis

Systematic error analysis reveals important insights into the limitations of different computational approaches. Neural network methods show no systematic deviations when properly trained, unlike some semiempirical methods that exhibit systematic over- or under-estimation of certain properties [1].

The analysis of correlation coefficients and error distributions provides valuable information about the reliability of different methods. Machine learning approaches typically show Pearson correlation coefficients above 0.9 when compared to high-level reference calculations, indicating excellent agreement in capturing energy trends [1] [2].

Validation Protocols and Best Practices

Cross-Validation Strategies

Proper validation of computational methods requires careful consideration of cross-validation strategies that assess both interpolation and extrapolation capabilities. For zinc complexes, validation datasets should include diverse coordination geometries, ligand types, and conformational states to ensure comprehensive assessment [1] [2].

The use of time-based splitting for molecular dynamics trajectories ensures that validation sets contain conformations that are genuinely different from training data, providing a more stringent test of method transferability [1].

Statistical Validation Metrics

Comprehensive validation requires multiple statistical metrics to assess different aspects of method performance. Mean absolute error, root mean square error, and correlation coefficients provide complementary information about accuracy and reliability [1] [2].

The analysis of error distributions and outlier identification helps identify specific chemical environments or conformational states where methods may fail. This information is crucial for defining the appropriate domain of applicability for different computational approaches [1] [2].

Implications for Method Development

The comparative validation studies provide important guidance for future method development in zinc complex computational chemistry. The success of charge-aware neural network architectures highlights the importance of accurate electrostatic representation in organometallic systems [1].

The performance of extended tight-binding methods demonstrates the value of sophisticated semiempirical approaches that incorporate modern theoretical insights. These methods provide excellent reference standards for validating more advanced computational approaches while maintaining computational efficiency [11].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

194.950999 g/mol

Monoisotopic Mass

194.950999 g/mol

Heavy Atom Count

10

Wikipedia

Zinc_L-aspartate

Dates

Last modified: 08-10-2024

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